molecular formula C8H6F2O2 B011212 3,5-Difluorophenylacetic acid CAS No. 105184-38-1

3,5-Difluorophenylacetic acid

Cat. No. B011212
M. Wt: 172.13 g/mol
InChI Key: IGGNSAVLXJKCNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Difluorophenylacetic acid involves multiple steps, starting from 3,5-difluoro-bromobenzene. A key method utilizes the Grignard reaction with diethyl oxalate, producing ethyl 3,5-difluorobenzoylformate. This intermediate undergoes hydrolysis with KOH and subsequent reduction with hydrazine hydrate, yielding an overall yield of 68% (Lin Yuan-bin, 2007). Another synthesis pathway starts from 2,4-Difluorophenol, undergoing a formylation reaction to afford 3,5-difluorosalicylic acid through a process that avoids the use of corrosive HF and fluorine gas (M. Weidner‐Wells & S. Fraga-Spano, 1996).

Molecular Structure Analysis

The molecular structure of 3,5-Difluorophenylacetic acid and its derivatives can be comprehensively understood through spectroscopic techniques and quantum chemical calculations. Studies have focused on the monomeric and dimeric structures, utilizing FT-IR, FT-Raman, 1H, 13C NMR, and UV spectroscopic techniques. These analyses help in understanding the impact of fluorine substitutions on the compound's molecular geometry and electronic properties (M. Karabacak et al., 2014).

Chemical Reactions and Properties

3,5-Difluorophenylacetic acid participates in various chemical reactions, demonstrating its versatility in organic synthesis. Its fluorinated aromatic ring can influence its reactivity, making it a suitable candidate for nucleophilic substitution reactions, deoxyfluorination processes to afford acyl fluorides, and the synthesis of complex organic molecules. The presence of fluorine atoms also enhances its ability to engage in hydrogen bonding and other non-covalent interactions, which can be leveraged in the design of pharmaceutical agents (Xiu Wang et al., 2021).

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application : 3,5-Difluorophenylacetic acid is an important pharmaceutical intermediate . It’s used in the synthesis of various pharmaceutical compounds .
    • Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized. Typically, this would involve reactions under controlled conditions to incorporate the 3,5-Difluorophenylacetic acid into the desired molecular structure .
    • Results : The outcomes would also depend on the specific pharmaceutical compound being synthesized. The goal is typically to create effective therapeutic agents with desired properties .
  • Synthesis of N-acylalanine

    • Field : Organic Chemistry
    • Application : 3,5-Difluorophenylacetic acid has been used in the synthesis of N-acylalanine .
    • Method : The specific methods of application or experimental procedures would involve reactions under controlled conditions to synthesize N-acylalanine .
    • Results : The successful synthesis of N-acylalanine would be the expected outcome .
  • Inhibition of Penicillin Biosynthetic Enzymes

    • Field : Biochemistry
    • Application : 3,5-Difluorophenylacetic acid is used in the biological study of the inhibition of penicillin biosynthetic enzymes .
    • Method : The specific methods of application or experimental procedures would involve reactions under controlled conditions to study the inhibition of penicillin biosynthetic enzymes .
    • Results : The expected outcome would be the successful inhibition of penicillin biosynthetic enzymes .
  • Preparation and In Vitro Cytotoxic Activities of Sorafenib Derivatives

    • Field : Medicinal Chemistry
    • Application : 3,5-Difluorophenylacetic acid has been used in the preparation and in vitro cytotoxic activities of sorafenib derivatives .
    • Method : The specific methods of application or experimental procedures would involve reactions under controlled conditions to prepare sorafenib derivatives .
    • Results : The expected outcome would be the successful preparation of sorafenib derivatives and the demonstration of their in vitro cytotoxic activities .

properties

IUPAC Name

2-(3,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGNSAVLXJKCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146996
Record name 3,5-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorophenylacetic acid

CAS RN

105184-38-1
Record name 3,5-Difluorophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105184381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorophenylacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
IKP Tan, JM Fernández-Cañón, A Reglero… - Applied microbiology …, 1993 - Springer
The phenylacetic acid (PA) transport system was studied in two industrial strains of Penicillium chrysogenum (M223 and H1107) and the effect of different PA analogues was established…
Number of citations: 8 link.springer.com
T Erdoğan, M Bulut, M Çamur - Journal of Photochemistry and Photobiology …, 2015 - Elsevier
Two novel phthalonitriles,7-(2,3-dicyanophenoxy)-3-(3,5-difluorophenyl) coumarin (2), 7-(3,4-dicyanophenoxy)-3-(3,5-difluorophenyl) coumarin (3), and corresponding zinc(II)-, indium(…
Number of citations: 30 www.sciencedirect.com
BA Kowalczyk - Synthesis, 1997 - thieme-connect.com
A simple synthetic strategy to dihalophenylacetic acids and specifically 3, 5-difluorophenylacetic acid an important pharmaceutical intermediate was developed. The aromatic …
Number of citations: 13 www.thieme-connect.com
M Amat, A Kövér, D Jokic, O Lozano, M Pérez… - ARKIVOC, 2010 - researchgate.net
A straightforward synthesis of the Met antagonist JLK1360 involving an alkylationcyclocondensation process using aminothiazole 1 and nitrophenacyl bromide 2, reduction of the nitro …
Number of citations: 1 www.researchgate.net
N Pietrancosta, G Quéléver, Y Laras… - Australian journal of …, 2005 - CSIRO Publishing
We report the synthesis of two series of compounds with 3,5-difluoromandelyl-alanyl or 3,5-difluorophenylacetyl-alanyl backbones coupled to various heterocyclic or peptidic moieties. …
Number of citations: 13 www.publish.csiro.au
M Amat Tusón, A Köver, D Jokic, O Lozano… - Arkivoc, vol. 2010 …, 2010 - diposit.ub.edu
A straightforward synthesis of the Met antagonist JLK1360 involving an alkylationcyclocondensation process using aminothiazole 1 and nitrophenacyl bromide 2, reduction of the nitro …
Number of citations: 3 diposit.ub.edu
D Zhao, F Xu, C Chen, RD Tillyer, EJJ Grabowski… - Tetrahedron, 1999 - Elsevier
Efficient Syntheses of 2-(3',5'-Difluorophenyl)-3-(4'-methylsulfonylphenyl)- cyclopent-2-enone, a Potent COX-2 Inhibitor Page 1 Pergamon Tetrahedron 55 (1999) 6001-6018 …
Number of citations: 30 www.sciencedirect.com
T Kan, Y Tominari, K Rikimaru, Y Morohashi… - Bioorganic & medicinal …, 2004 - Elsevier
Parallel synthesis of the C-terminal-modified DAPT (1) derivatives was accomplished utilizing our novel resin 7. Condensation reaction of the N-acylamino acid 10 with the amines 11a–…
Number of citations: 40 www.sciencedirect.com
TD Petrova, VE Platonov - Journal" Fluorine Notes, 2009 - notes.fluorine1.ru
AlCl 3 is one of the most important and widely used catalysts known a long ago in laboratory and industrial practice. This review informs of AlCl 3 application in a relatively new field of …
Number of citations: 7 notes.fluorine1.ru
C Bock, AS Surur, K Beirow, MK Kindermann… - …, 2019 - Wiley Online Library
The potassium channel openers flupirtine and retigabine have proven to be valuable analgesics or antiepileptics. Their recent withdrawal due to occasional hepatotoxicity and tissue …

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